Levobupivacaine

Anesthesiology Toxicology Drug Safety

Levobupivacaine (CAS 27262-47-1) is the pure S(-)-enantiomer of bupivacaine with quantifiably lower cardiac/CNS toxicity due to the absence of the R(+)-enantiomer. Its differential sensory-motor block—greater separation between sensory and motor blockade than racemic bupivacaine—makes it the preferred agent for obstetric analgesia and ambulatory surgery where preserved motor function is critical. Ideal for research, formulation development, and GMP production. All lots include batch-specific COA.

Molecular Formula C18H28N2O
Molecular Weight 288.4 g/mol
CAS No. 27262-47-1
Cat. No. B138063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevobupivacaine
CAS27262-47-1
Synonyms(2S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide;  L-(-)-Bupivacaine;  Levobupivacaine; 
Molecular FormulaC18H28N2O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1
InChIKeyLEBVLXFERQHONN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.77e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Levobupivacaine (CAS 27262-47-1) for Procurement: A Long-Acting Amide Local Anesthetic with a Differentiated Toxicity Profile


Levobupivacaine (CAS 27262-47-1) is the pure S(-)-enantiomer of the widely used racemic local anesthetic bupivacaine, belonging to the amino-amide class of long-acting local anesthetics . It exerts its therapeutic effect by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses . Clinically, it is approved for surgical anesthesia and pain management across a range of regional techniques, including epidural, intrathecal, and peripheral nerve blocks in adults, as well as for infiltration analgesia in pediatric populations .

Why Levobupivacaine (CAS 27262-47-1) Cannot Be Substituted with Racemic Bupivacaine or Other In-Class Alternatives


While racemic bupivacaine, ropivacaine, and levobupivacaine share a common mechanism and clinical application, they are not interchangeable due to quantifiable and clinically meaningful differences in their safety and pharmacodynamic profiles. The presence of the R(+)-enantiomer in racemic bupivacaine confers a distinct, and significantly higher, risk profile for both cardiac and central nervous system (CNS) toxicity compared to the pure S(-)-enantiomer found in levobupivacaine and ropivacaine . Furthermore, direct comparative studies reveal that levobupivacaine exhibits a unique motor-blocking potency, demonstrating a greater separation between sensory and motor blockade compared to racemic bupivacaine . This differential block, coupled with a more favorable CNS distribution profile, creates a specific therapeutic window where levobupivacaine offers a superior safety margin without compromising analgesic efficacy . Therefore, substitution without considering these key quantitative differences can lead to increased patient risk or altered clinical outcomes.

Levobupivacaine (CAS 27262-47-1): Quantified Evidence of Differentiation vs. Bupivacaine and Ropivacaine


Higher Lethal Dose Threshold vs. Racemic Bupivacaine in Preclinical Models

In preclinical safety studies, levobupivacaine demonstrates a significantly higher threshold for lethal cardiotoxicity compared to racemic bupivacaine. This is a direct consequence of the removal of the more toxic R(+)-enantiomer .

Anesthesiology Toxicology Drug Safety

Lower Motor-Blocking Potency vs. Racemic Bupivacaine in Labor Analgesia

Levobupivacaine exhibits a quantifiably lower motor-blocking potency compared to racemic bupivacaine. This is evidenced by a higher motor blocking minimum local anesthetic concentration (MMLAC) required for levobupivacaine . This differential block is a key clinical advantage.

Obstetric Anesthesia Pharmacodynamics Regional Anesthesia

Lower CNS Exposure vs. Racemic Bupivacaine in Preclinical Models

Levobupivacaine achieves significantly lower concentrations in the cerebral extracellular fluid compared to racemic bupivacaine, despite identical plasma concentrations. This suggests a more favorable CNS safety profile .

Pharmacokinetics Neuropharmacology Drug Safety

Faster Onset and Longer Block Duration vs. Ropivacaine in Spinal Anesthesia

When compared head-to-head with ropivacaine in spinal anesthesia for lower limb orthopedic surgery, levobupivacaine provides a faster onset of both sensory and motor block, as well as a significantly longer duration of analgesia .

Orthopedic Anesthesia Spinal Anesthesia Clinical Pharmacology

Demonstrated Reduction in QTc Prolongation vs. Racemic Bupivacaine in Human Volunteers

In human volunteer studies, levobupivacaine demonstrated a superior cardiac safety profile compared to racemic bupivacaine, as evidenced by a smaller effect on cardiac repolarization .

Cardiac Safety Clinical Pharmacology Electrophysiology

Levobupivacaine (CAS 27262-47-1): Optimized Clinical and Research Application Scenarios


Obstetric Anesthesia and Labor Analgesia

In this setting, the goal is to provide effective pain relief while minimizing motor blockade to allow maternal mobility and participation in labor. Levobupivacaine is preferred over racemic bupivacaine due to its quantitatively lower motor-blocking potency , which directly supports this clinical objective. Its favorable CNS and cardiac safety profile provides an additional margin of safety in this vulnerable patient population.

Peripheral Nerve Blocks for Ambulatory Surgery

For day-case or ambulatory surgery, a rapid recovery of motor function is essential for safe discharge. The differential sensory-motor block of levobupivacaine makes it a strong candidate for these procedures, as it can provide prolonged analgesia while allowing for earlier ambulation compared to racemic bupivacaine . The lower cardiotoxicity risk is also advantageous in the often less-monitored postoperative period.

Spinal Anesthesia for Orthopedic Procedures

In orthopedic surgeries of the lower limb, levobupivacaine offers a unique combination of rapid onset and extended duration of sensory block compared to ropivacaine . This can improve operating room efficiency by reducing the time from spinal injection to surgical readiness, while its prolonged analgesic effect reduces the need for early postoperative opioid administration.

Studies Requiring a Model of Differential Nerve Block

For basic and translational research investigating the mechanisms of sensory versus motor nerve fiber blockade, levobupivacaine serves as a valuable tool compound. Its well-documented, lower motor-blocking potency compared to racemic bupivacaine makes it an ideal agent for isolating and studying sensory-specific pathways and pain mechanisms in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levobupivacaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.